molecular formula C8H14ClNO B2577076 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride CAS No. 1989671-66-0

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride

Cat. No.: B2577076
CAS No.: 1989671-66-0
M. Wt: 175.66
InChI Key: ZQDDAUSSPWCXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a tetrahydro-2H-pyran ring and a prop-2-yn-1-amine group. This compound is often utilized in the synthesis of more complex molecules and serves as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride typically involves the reaction of propargylamine with tetrahydro-2H-pyran. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that can be further utilized in synthetic chemistry.

Scientific Research Applications

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. Its unique structure allows it to interact with enzymes and other biological molecules, influencing biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride
  • (1-phenylpropan-2-yl) (prop-2-yn-1-yl)amine hydrochloride
  • Propargylamine hydrochloride

Uniqueness

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride is unique due to its tetrahydro-2H-pyran ring, which imparts specific chemical properties and reactivity. This makes it a valuable scaffold in synthetic chemistry, distinguishing it from other similar compounds that may lack this structural feature.

Properties

IUPAC Name

1-(oxan-2-yl)prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h1,7-8H,3-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDDAUSSPWCXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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